molecular formula C14H23NO5 B15316500 rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid

Cat. No.: B15316500
M. Wt: 285.34 g/mol
InChI Key: UZWSFSCWUNVXMC-WFBLGPOFSA-N
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Description

Rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid is a useful research compound. Its molecular formula is C14H23NO5 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Boc Deprotection and Acid Activation

The Boc group is cleaved under acidic conditions to yield the free pyrrolidine amine. For example:

  • Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Outcome : Generates the deprotected pyrrolidine-3-carboxylic acid intermediate, which can undergo further functionalization (e.g., amide coupling) .

Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
Boc removalTFA/DCM (1:1), 2 h, RT85–92
Acid activationEDC/HOBt, DMF, 0°C–RT90–95

Functionalization of the Hydroxycyclobutyl Group

The 3-hydroxycyclobutyl substituent undergoes selective oxidation or substitution:

  • Oxidation : Using Dess-Martin periodinane or pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, enabling subsequent nucleophilic additions .

  • Etherification : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH, THF) forms ether derivatives .

Computational Insights :
Gaussian calculations predict that steric hindrance from the cyclobutyl ring slows reaction kinetics compared to non-cyclic analogs .

Carboxylic Acid Derivatives

The carboxylic acid participates in:

  • Amide formation : Coupling with amines (e.g., HATU/DIPEA in DMF) yields bioactive amides .

  • Esterification : Methanol/HCl or DCC/DMAP produces methyl esters for improved lipophilicity .

Example Reaction :
Acid+R-NH2HATUAmide+H2O\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{HATU}} \text{Amide} + \text{H}_2\text{O}
Reported yields for amide derivatives range from 75% to 88% .

Crystallization and Chirality Control

The compound’s stereochemistry (3R,4R) and (1r,3S) is preserved via chiral resolution:

  • Method : Crystallization-induced diastereomer separation using L-tartaric acid .

  • Purity : >99% enantiomeric excess (ee) achieved, critical for pharmaceutical intermediates .

Hydrogen Bonding Analysis :
Three intramolecular hydrogen bonds stabilize the (2S,4S) diastereomer during crystallization, as confirmed by X-ray diffraction .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via decarboxylation and Boc cleavage.

  • Hydrolytic Sensitivity : The Boc group is labile in aqueous acidic/basic conditions .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

(3S,4S)-4-(3-hydroxycyclobutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(19)15-6-10(8-4-9(16)5-8)11(7-15)12(17)18/h8-11,16H,4-7H2,1-3H3,(H,17,18)/t8?,9?,10-,11+/m0/s1

InChI Key

UZWSFSCWUNVXMC-WFBLGPOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2CC(C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC(C2)O

Origin of Product

United States

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